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Compound of Interest

4-Methyl-3-
Compound Name:
(trifluoromethyl)benzonitrile

cat. No.: B1351012

4-Methyl-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that has garnered
interest as a versatile intermediate. Its structure is deceptively simple, yet the specific
arrangement of a methyl group, a trifluoromethyl group, and a nitrile moiety on a benzene ring
imparts a unique combination of electronic and steric properties. The trifluoromethyl (-CF3)
group, in particular, is a cornerstone of modern drug design, known for its ability to enhance
metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1][2] The nitrile
(-C=N) group serves not only as a key pharmacophoric element but also as a versatile
synthetic handle for constructing more complex molecular architectures.[1] This guide will
dissect these features, providing the foundational knowledge necessary for its effective
utilization in research and development.

Core Structural and Physicochemical Profile

The identity and physical characteristics of a compound are the bedrock of its application. The
key properties of 4-Methyl-3-(trifluoromethyl)benzonitrile are summarized below.
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Property Value Reference(s)
4-methyl-3-

IUPAC Name ) . [3]
(trifluoromethyl)benzonitrile

CAS Number 261952-06-1 [3]

Molecular Formula CoHeFsN [3]

Molecular Weight 185.15 g/mol [3]
Colorless to pale-yellow liquid

Appearance [4]
(may vary)

N ) Approx. 205-207 °C (at 760
Boiling Point [4]
mmHg)

Density Approx. 1.218 g/cm3 [4]

Soluble in common organic
B solvents (e.g.,
Solubility _ _ [4]
dichloromethane, toluene);

poorly soluble in water.

SMILES CC1=C(C=C(C=C1)C#N)C(F) -
(FF

YWAGJCPTOFPGIS-
InChlKey [3]
UHFFFAOYSA-N

Spectroscopic Signhature Analysis

While a dedicated spectrum for this specific molecule is not publicly available, a robust and
reliable spectroscopic profile can be predicted based on the extensive data from closely related
analogs such as 4-(trifluoromethyl)benzonitrile and 3-(trifluoromethyl)benzonitrile.[5][6][7]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the sharp, strong absorption band
characteristic of the nitrile C=N stretch. For aromatic nitriles, this peak is typically observed in
the 2240-2220 cm~1 region.[8] The position is slightly lower than that for saturated nitriles due
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to electronic conjugation with the benzene ring.[8] Other expected signals include C-H
stretching from the aromatic ring (above 3000 cm~1) and the methyl group (below 3000 cm™1),
and strong, broad absorptions in the 1350-1100 cm~1 region corresponding to the C-F
stretching of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum will show distinct signals for the three aromatic protons and
the three methyl protons. The aromatic protons will appear as complex multiplets in the
downfield region (typically & 7.5-8.0 ppm), with their chemical shifts and coupling patterns
dictated by the electronic effects of the three different substituents. The methyl group will
present as a singlet in the upfield region (approx. & 2.5 ppm).

e 13C NMR: The carbon spectrum will display nine unique signals. The nitrile carbon is typically
found around & 117-119 ppm. The carbon of the trifluoromethyl group will appear as a
quartet (due to coupling with the three fluorine atoms) in the region of & 120-130 ppm. The
aromatic carbons will resonate between & 125-140 ppm.

e 19F NMR: This spectrum will show a sharp singlet around & -63 ppm, a characteristic
chemical shift for a benzotrifluoride moiety.[6]

Synthesis and Chemical Reactivity

The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile can be approached through
established organometallic and substitution methodologies. A logical and field-proven approach
begins with a readily available substituted toluene.

Proposed Synthetic Workflow

A plausible and efficient synthesis initiates from 4-methyl-3-nitroaniline. The workflow leverages
a Sandmeyer reaction, a cornerstone of aromatic chemistry for the reliable introduction of a
nitrile group.
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Step 1: Diazotization

G-Methyl-3-nitroaniline)

NaNO:z, HCI (aq)
0-5°C

Gryldiazonium Salt Intermediate)

CuCN, KCN
Heat

Step 2: Sandmeyer Reaction

G-Methyl-3-nitrobenzonitrile)

Fe /HCl or H2/ Pd-C

Step 3: Reductic;n of Nitro Group

@-Amino-4-methylbenzonitriIe)

Trifluoromethylating Agent
(e.g., Ruppert-Prakash Reagent)

Step 4: Triflugromethylation

4-Methyl-3-(trifluoromethyl)benzonitrile

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Methyl-3-(trifluoromethyl)benzonitrile.
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Detailed Experimental Protocol (Sandmeyer Reaction -
Step 2)

e Preparation: In a fume hood, prepare a solution of the aryldiazonium salt from 4-Methyl-3-
nitroaniline (1.0 eq) as described in standard literature protocols.

e Cyanation: In a separate three-necked flask equipped with a mechanical stirrer,
thermometer, and addition funnel, prepare a solution of copper(l) cyanide (1.2 eq) and
potassium cyanide (1.3 eq) in water. Heat the solution to 60-70 °C.

e Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution via
the addition funnel. Vigorous nitrogen evolution will be observed. Maintain the temperature of
the reaction mixture throughout the addition.

o Work-up: After the addition is complete, heat the mixture for an additional 30 minutes. Cool
the mixture to room temperature and extract the product with an appropriate organic solvent
(e.g., ethyl acetate).

 Purification: Wash the combined organic layers with water and brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The crude product, 4-Methyl-3-
nitrobenzonitrile, can then be purified by column chromatography or recrystallization.

Core Reactivity

The chemical behavior is dominated by its three functional groups:

 Nitrile Group: This group is a versatile precursor. It can be hydrolyzed under acidic or basic
conditions to yield the corresponding carboxylic acid or reduced using reagents like LiAlHa to
form a primary amine (benzylamine derivative).

» Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects
of the existing substituents (ortho, para-directing methyl group vs. meta-directing
trifluoromethyl and nitrile groups) make predicting the site of further substitution complex,
often leading to a mixture of products.

o Trifluoromethyl Group: This group is highly stable and generally unreactive under common
synthetic conditions, which is a key reason for its utility in drug design.
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Application in Drug Discovery: A tale of Two
Functional Groups

The strategic value of this scaffold in drug development stems from the well-understood
contributions of its key functional groups.

The Trifluoromethyl Group: An Engine of Potency and
Stability

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic
properties. Its inclusion in a drug candidate is a deliberate choice to:

e Enhance Lipophilicity: The fluorinated group increases the molecule's affinity for lipid
environments, which can improve its ability to cross cell membranes and enhance
bioavailability.[1]

o Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Replacing a
metabolically vulnerable C-H bond (e.g., on a methyl group) with a C-F bond can prevent
enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

[2]

 Increase Binding Affinity: The high electronegativity of the -CF3 group can alter the electronic
profile of the entire molecule, leading to stronger interactions (e.g., dipole-dipole or hydrogen
bonding) with target receptors.[1] Numerous FDA-approved drugs, such as Fluoxetine and
Sorafenib, feature a trifluoromethylphenyl moiety, underscoring its importance.[9][10]

The Nitrile Group: A Bioisosteric Master and Synthetic
Linchpin

The nitrile group is recognized in medicinal chemistry as a "privileged" functional group. It can
act as a bioisostere for various functionalities, mimicking their size, shape, and electronic
properties to improve pharmacological profiles.
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Click to download full resolution via product page
Caption: Bioisosteric roles of the nitrile group in drug design.

This versatility allows medicinal chemists to fine-tune properties like solubility, polarity, and
receptor interaction without drastically altering the core molecular scaffold.[11]

Safety, Handling, and Storage

As a substituted benzonitrile, 4-Methyl-3-(trifluoromethyl)benzonitrile must be handled with
appropriate care. Based on data from structurally similar compounds, it should be considered
hazardous.[12][13]

e Primary Hazards: Harmful if swallowed, inhaled, or in contact with skin.[12][14] Causes
significant skin and eye irritation and may cause respiratory tract irritation.[13][14]

e Handling Protocols:
o Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety
goggles, and a lab coat.

o Avoid breathing vapors or dust.
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o Wash hands thoroughly after handling.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents.[4] Keep the container tightly sealed to prevent moisture ingress and
vapor leakage.[4]

Conclusion

4-Methyl-3-(trifluoromethyl)benzonitrile is more than a mere chemical intermediate; it is a
carefully designed building block that encapsulates key principles of modern medicinal
chemistry. The strategic placement of its functional groups provides a powerful tool for creating
novel molecules with tailored biological and physical properties. A thorough understanding of its
synthesis, reactivity, and the rationale behind its use is essential for any scientist aiming to
leverage its potential in the development of next-generation pharmaceuticals and advanced
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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